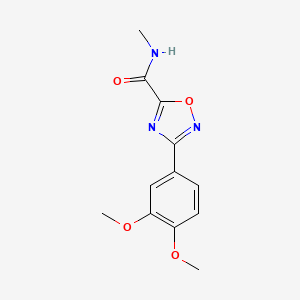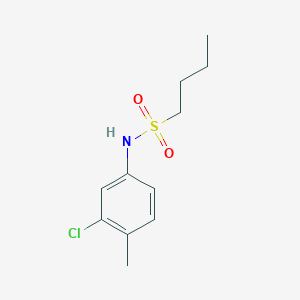![molecular formula C15H20FN3O B5400676 N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with “N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide”, have been reported to exhibit antiviral properties. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses . This suggests potential applications of the compound in the development of new antiviral medications.
Anti-inflammatory Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds have been compared with established medications like indomethacin and celecoxib for their effectiveness and side effects . The compound could be explored for its anti-inflammatory potential in pharmaceutical research.
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activities. By binding with high affinity to multiple receptors, indole derivatives can be useful in cancer treatment . Research into the anticancer applications of “N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” could lead to the development of novel cancer therapies.
Antimicrobial and Antitubercular Properties
Piperazine derivatives have been highlighted for their antimicrobial and antitubercular properties. The structural features of “N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” suggest it could be effective against bacterial pathogens, including drug-resistant strains.
Antioxidant Effects
Indole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound could be investigated for its efficacy as an antioxidant in various medical conditions .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic effects. The compound may hold promise for the development of new antidiabetic drugs, given its structural relation to bioactive indole derivatives .
Antimalarial Activity
Indole derivatives have also been used in the treatment of malaria. The compound could be studied for its potential use in antimalarial drugs, which is particularly relevant in the context of increasing resistance to current treatments .
Anticholinesterase Activity
Compounds with indole nuclei have been found to possess anticholinesterase activities, which can be beneficial in treating neurodegenerative diseases like Alzheimer’s. The compound’s application in this area could be a significant contribution to neurological research .
Zukünftige Richtungen
While specific future directions for “N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide” are not available, it’s worth noting that indole derivatives, which may share some structural similarities with this compound, have been found to possess diverse biological activities and have potential for new therapeutic applications .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-1-2-4-14(13)19-9-7-18(8-10-19)11-15(20)17-12-5-6-12/h1-4,12H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJJMZTVUKLXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)